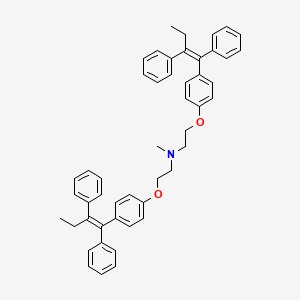

Tamoxifen Dimer

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H49NO2/c1-4-46(38-18-10-6-11-19-38)48(40-22-14-8-15-23-40)42-26-30-44(31-27-42)51-36-34-50(3)35-37-52-45-32-28-43(29-33-45)49(41-24-16-9-17-25-41)47(5-2)39-20-12-7-13-21-39/h6-33H,4-5,34-37H2,1-3H3/b48-46-,49-47- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXALMVDVOUJMY-PRFQTJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCOC3=CC=C(C=C3)C(=C(CC)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/CC)/C4=CC=CC=C4)C)\C5=CC=CC=C5)/C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H49NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858417 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-51-6 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Elucidation of Tamoxifen Dimer Compounds

Strategies for the Synthesis of Defined Tamoxifen (B1202) Dimer Analogues

The construction of tamoxifen dimers involves a variety of synthetic methodologies, each offering distinct advantages in accessing specific structural motifs and analogues.

Direct Dimerization Approaches (e.g., Bis-Tamoxifen Synthesis)

Direct dimerization strategies focus on linking two tamoxifen-like monomers. One notable example involves the synthesis of pseudo-symmetrical tamoxifen derivatives. A novel three-component coupling reaction has been utilized to create derivatives such as RID-B, RID-C, RID-D, and bis(dimethylaminophenetole). nih.gov Another approach has identified a dimeric metabolite of tamoxifen, suggesting that dimerization can also occur through metabolic processes. nih.gov Specifically, a metabolite with a mass-to-charge ratio (m/z) of 773 was detected, consistent with a dimer of hydroxylated tamoxifen. nih.gov This dimer is believed to form via a free radical reaction involving 4-hydroxytamoxifen (B85900). nih.gov

McMurry Olefination-Based Routes to Precursors and Analogues

The McMurry reaction, a reductive coupling of ketones to form alkenes, is a cornerstone in the synthesis of tamoxifen and its analogues. rsc.orgrsc.org This reaction is instrumental in constructing the characteristic triarylethylene core of tamoxifen. rsc.orgnih.gov

The process typically involves the reaction of two different ketone precursors in the presence of a low-valent titanium reagent, generated from reagents like titanium trichloride (B1173362) (TiCl₃) and a reducing agent such as lithium aluminum hydride (LiAlH₄) or zinc-copper couple. rsc.orgnih.govgoogle.com For instance, the synthesis of tamoxifen can be achieved by the mixed-coupling McMurry reaction between propiophenone (B1677668) and 4-(2-N,N-dimethylaminoethoxy)benzophenone. google.com A two-step variation involves coupling propiophenone with a 4-(2-haloethoxy)benzophenone, followed by reaction with dimethylamine. google.com

The McMurry reaction has been broadly applied to synthesize a variety of tamoxifen analogues by coupling different ketones. mdpi.comnih.govnih.govtandfonline.comnih.gov For example, 4,4′-dihydroxybenzophenone has been coupled with various acyclic, cyclic, and heterocyclic ketones to produce a series of 4-hydroxytamoxifen analogues. mdpi.com Similarly, new classes of tamoxifen analogues have been synthesized by reacting amide derivatives of ketoprofen (B1673614) with various ketones under McMurry conditions. nih.govtandfonline.com

Table 1: Examples of Ketone Precursors in McMurry Reactions for Tamoxifen Analogue Synthesis

| Ketone 1 | Ketone 2 | Resulting Analogue Type | Reference |

|---|---|---|---|

| Propiophenone | 4-(2-N,N-dimethylaminoethoxy)benzophenone | Tamoxifen | google.com |

| 4,4′-dihydroxybenzophenone | Various acyclic, cyclic, heterocyclic ketones | 4-Hydroxytamoxifen analogues | mdpi.com |

| Amide derivatives of ketoprofen | Various ketones | Novel tamoxifen analogues | nih.govtandfonline.com |

This powerful reaction has also been used to create organometallic derivatives, where one of the phenyl rings of tamoxifen is replaced by an NCN arylplatinum pincer fragment. nih.gov

Molecular Hybridization for Dimeric Constructs

Molecular hybridization is a rational design strategy that combines two or more pharmacophores into a single molecule to create a new hybrid compound. mdpi.com This approach has been successfully applied to tamoxifen, linking it with other bioactive molecules to potentially enhance its therapeutic profile or introduce new functionalities. mdpi.comrsc.orgnih.govfau.deresearchgate.netnih.gov

A notable example is the synthesis of tamoxifen-artemisinin hybrids. mdpi.comnih.govfau.deresearchgate.netnih.gov In these constructs, active metabolites of tamoxifen, such as (Z)-N-desmethyl-tamoxifen and 4-hydroxytamoxifen, are covalently linked to artemisinin (B1665778) derivatives. nih.govresearchgate.net The synthesis often involves an ester linkage to connect the two moieties. researchgate.net

Another hybridization strategy involves creating clemastine/tamoxifen hybrids. rsc.org This design leverages the common structural features of a diaryl system and an aminoalkoxy chain present in both parent molecules. rsc.org The synthesis of these hybrids often starts from a benzophenone (B1666685) scaffold, which is then modified through reactions like Friedel-Crafts acylation and subsequent SN2 reactions to attach the desired headgroups. rsc.org

Stereochemical Control in Dimer Synthesis (E/Z Isomerism Considerations)

The stereochemistry of the triarylethylene core, specifically the E/Z isomerism, is a critical factor in the biological activity of tamoxifen and its derivatives. The Z-isomer of tamoxifen is the active antiestrogenic compound, while the E-isomer exhibits estrogenic properties. epo.org Therefore, controlling the stereochemical outcome of the synthesis is paramount.

The McMurry reaction often produces a mixture of E and Z isomers. rsc.org However, reaction conditions can be optimized to favor the formation of the desired Z-isomer. For instance, in some mixed-coupling McMurry reactions for tamoxifen synthesis, the Z-isomer has been found to predominate in the product mixture. google.com The ratio of Z:E isomers can be influenced by the specific ketones used and the reaction conditions.

Separation of the E and Z isomers is a crucial step and can be achieved by various chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC). rsc.org The structural assignment of the isomers is typically confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.govnih.gov

Design Principles for Novel Dimeric Tamoxifen Derivatives

The design of new dimeric tamoxifen derivatives is guided by principles aimed at optimizing their interaction with biological targets. A key aspect of this design is the nature of the linker connecting the two monomeric units.

Rational Design of Linker Moieties

In the context of tamoxifen dimers, the rational design of linkers has been explored to enhance their biological potential. For instance, the use of a Girard-based linker was investigated to increase the hydrophilicity of certain dimers and improve their affinity for the estrogen receptor α (ERα). mdpi.com Studies on various dimeric compounds have shown that there isn't always a straightforward relationship between the linker's length or nature and the observed biological activity, indicating the complexity of these interactions. mdpi.com The design of linkers is a critical area of research in the development of bivalent molecules, including proteolysis targeting chimeras (PROTACs) derived from tamoxifen, where the linker connects the tamoxifen moiety to a ligand for an E3 ubiquitin ligase. researchgate.net

Modification of Aminoalkoxy Side Chains in Dimeric Systems

The aminoalkoxy side chain of tamoxifen is a critical determinant of its biological activity. Modifications to this chain in dimeric systems have been explored to modulate pharmacological properties. The basicity of the side chain is a key factor; reducing it can impact metabolism and potency. nih.gov For instance, replacing one of the N-methyl groups with a 2,2,2-trifluoroethyl group to create analogue 10 resulted in a compound with a side chain that was not detectably metabolized by rat liver microsomes. nih.gov However, this modification also led to a five-fold decrease in relative binding affinity for estrogen receptors compared to tamoxifen. nih.gov

Similarly, introducing different aminoalkoxy side chains with varying lengths and basicity has been a strategy to alter the estrogenic/antiestrogenic balance of tamoxifen analogues. acs.org The replacement of the dimethylamino moiety with groups like piperidino, piperazino, or N-methylpiperazino has been investigated to understand the impact on receptor binding affinity. researchgate.net It has been noted that a decrease in the basicity of the protonated amino group leads to significant reductions in binding interactions. researchgate.net Conversely, N-acyl analogues such as the N-acetyl (16 ) and N-formyl (17 ) derivatives, while having comparable relative binding affinities to tamoxifen, did not inhibit the growth of MCF-7 cells, indicating a loss of antagonistic activity. nih.gov

These studies underscore the delicate balance between the chemical properties of the aminoalkoxy side chain and the resulting biological activity of tamoxifen dimers.

Covalent Conjugation with Other Bioactive Scaffolds (e.g., Artemisinin-Tamoxifen Hybrids, Ferrocene-Linked Derivatives)

To enhance therapeutic potential and overcome drug resistance, tamoxifen has been covalently linked to other bioactive molecules, creating hybrid compounds with potentially synergistic or novel mechanisms of action.

Artemisinin-Tamoxifen Hybrids: Artemisinin and its derivatives are known for their potent biological activities. mdpi.com Hybrid molecules combining tamoxifen and artemisinin have been synthesized and evaluated for their anticancer properties. researchgate.netfau.de The synthesis of these hybrids often involves creating a covalent linkage, such as an ester bond, between the two parent molecules. researchgate.net For example, tamoxifen-artemisinin hybrids 10–13 were synthesized and showed strong activity against both prostate (PC-3) and breast cancer (MCF-7) cell lines. researchgate.net These hybrids demonstrated higher potency than the individual parent compounds, 4-hydroxytamoxifen and dihydroartemisinin. fau.de This suggests that the hybridization strategy can lead to synergistic effects. researchgate.netfau.de

Ferrocene-Linked Derivatives: Ferrocene (B1249389), an organometallic compound, has been incorporated into the tamoxifen scaffold to create "ferrocifens." researchgate.net These hybrids have shown promising antiproliferative effects. researchgate.net The ferrocenyl moiety can be attached at various positions, for instance, by modifying the aminoalkoxy side chain. researchgate.net In one approach, the amino chain of tamoxifen was replaced with an acyl-ferrocenyl group to produce compound 5 , which exhibited activity against both hormone-dependent and -independent breast cancer cell lines. researchgate.net The synthesis of these conjugates, such as Tam-Ferr (7) , involves linking ferrocene to the tamoxifen structure, often via an alkyl amide linker. nih.gov The resulting ferrocene-tamoxifen conjugate was found to significantly increase the generation of free radicals and apoptosis in MCF-7 cells compared to either tamoxifen or ferrocene alone. nih.gov The chemical structure of tamoxifen has also been modified to incorporate other transition metals like platinum and palladium, creating complexes such as [PtCl2(4-κ2N,N′)] (5) and [PdCl2(4-κ2N,N′] (6) . mdpi.com

Design of C2-Symmetric Dimeric Molecules

The design and synthesis of C2-symmetric dimeric molecules represent a strategy to create novel compounds with potentially enhanced biological activity. This approach has been applied to steroids like testosterone (B1683101) and 17β-estradiol, providing a framework that could be conceptually extended to tamoxifen-like structures. mdpi.comresearchgate.net

The synthesis of C2-symmetric dimers often involves linking two monomeric units through a tether. For instance, C2-symmetric testosterone dimers have been constructed using either α,ω-aliphatic diols or aromatic diols as linkers. mdpi.com The dimerization can be achieved through reactions like esterification or olefin metathesis. mdpi.comresearchgate.net For example, a series of 7α-linked testosterone dimers were synthesized, with the most active dimer, 8a (where n=1), showing significantly higher potency than the reference antiandrogen cyproterone (B1669671) acetate (B1210297) on various prostate cancer cell lines. nih.gov

The synthesis of these symmetric dimers is often a stepwise process. mdpi.com While the direct synthesis of C2-symmetric tamoxifen dimers is not extensively detailed in the provided search results, the principles from steroid chemistry suggest that linking two tamoxifen molecules through a central tether could lead to compounds with unique pharmacological profiles. The complexity of such syntheses can lead to a mixture of products, making purification a critical step. mdpi.com

Advanced Analytical Techniques for Structural Characterization of Tamoxifen Dimers

The structural elucidation of tamoxifen dimers and their metabolites requires sophisticated analytical techniques capable of providing detailed information on their chemical composition, connectivity, and stereochemistry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) for Identification (e.g., Dimeric Metabolites)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS), particularly with electrospray ionization (ESI-MS), is a powerful tool for the identification and characterization of tamoxifen metabolites, including dimers. nih.gov This technique allows for the separation of complex mixtures of metabolites from biological samples, such as those produced by rat liver microsomes, followed by their mass determination. nih.gov

A key application of HPLC/MS has been the identification of a dimeric metabolite of tamoxifen with a protonated molecule at m/z 773. nih.gov This mass corresponds to a dimer of hydroxylated tamoxifen (m/z 388). nih.gov Further analysis of incubations of 4-hydroxytamoxifen with rat liver microsomes revealed the formation of a metabolite with the same mass and retention time, confirming it to be a dimer of 4-hydroxytamoxifen, likely formed through a free radical reaction. nih.gov The use of tandem mass spectrometry (LC-MS/MS) provides even greater structural information, confirming the C-C bond formation in such dimers. tandfonline.com

The sensitivity and specificity of modern LC-MS/MS methods enable the quantification of tamoxifen and its various metabolites at very low concentrations, which is crucial for pharmacokinetic and metabolism studies. nih.govescholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural assignment of tamoxifen dimers and their derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the precise connectivity and stereochemistry of these complex molecules. frontiersin.orgthieme-connect.com

For instance, in the characterization of stilbene (B7821643) dimers, which share structural similarities with tamoxifen, 1H-NMR is used to identify characteristic signals such as doublets for trans double bonds and specific coupling patterns for substituted aromatic rings. frontiersin.org In the case of tamoxifen derivatives, NMR can confirm the orientation of functional groups. For example, the specific orientation of a hydroxyl group in testosterone dimers was confirmed by NMR spectroscopy. researchgate.net

For more complex structures, such as the complexes formed between tamoxifen analogues like idoxifene (B1683870) and calmodulin, advanced NMR techniques are employed. researchgate.net These include 3D TOCSY-HSQC and NOESY-HSQC experiments to assign backbone and sidechain resonances. researchgate.net The Nuclear Overhauser Effect (NOE) provides through-space distance information, which is crucial for determining the three-dimensional structure of the molecule and its complexes. researchgate.netnih.gov The structures of dimers are often confirmed by a combination of LC-MS/MS and NMR analyses. tandfonline.com

Spectroscopic Methods for Conformational Analysis

Various spectroscopic methods are employed to analyze the conformational changes in molecules upon the formation of tamoxifen dimers or their interaction with biological macromolecules.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of molecules and can detect changes in the chemical environment of functional groups. mdpi.com In studies of tamoxifen and its metabolites interacting with proteins like bovine serum albumin (BSA) and human serum albumin (HSA), FTIR has been used to characterize drug-protein conjugation. medcraveonline.com Changes in the protein's amide I (mainly C=O stretch) and amide II (C-N stretching coupled with N-H bending) bands indicate alterations in the protein's secondary structure upon binding. medcraveonline.commedcraveonline.com

Circular Dichroism (CD) Spectroscopy is another valuable tool for studying conformational changes, particularly in chiral molecules and their interactions with proteins. researchgate.net CD spectroscopy can reveal changes in the secondary and tertiary structure of proteins upon ligand binding. researchgate.netresearchgate.net

Fluorescence Spectroscopy is highly sensitive to the local environment of fluorescent molecules (fluorophores). researchgate.net The intrinsic fluorescence of proteins, often from tryptophan residues, can be quenched or shifted upon the binding of a ligand like tamoxifen. medcraveonline.comresearchgate.net This phenomenon is used to study binding affinities and conformational changes in the protein. medcraveonline.comresearchgate.net For example, a blue shift in the fluorescence emission maximum can indicate that the binding of a molecule to a protein is accompanied by an alteration in the hydrophobicity of the microenvironment. researchgate.net

These spectroscopic techniques, often used in conjunction, provide a comprehensive picture of the structural and conformational properties of tamoxifen dimers and their interactions.

Molecular and Cellular Mechanisms Governing Tamoxifen Dimer Action and Dimerization Induced by Tamoxifen

Estrogen Receptor Dimerization Dynamics and Ligand Interactions

The biological effects of estrogens are mediated by two distinct estrogen receptors, ERα and ERβ, which function as ligand-inducible transcription factors. pnas.orgnih.gov The formation of receptor dimers is a prerequisite for their activation and subsequent regulation of target gene transcription. pnas.org Tamoxifen (B1202) and its metabolites directly interact with these receptors, modulating their dimerization dynamics and inducing specific conformational changes that define their pharmacological profile.

ERα and ERβ Homodimerization Modulated by Tamoxifen and its Metabolites

Tamoxifen and its more active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), competitively bind to both ERα and ERβ. spandidos-publications.com This binding event is a crucial step that facilitates the formation of receptor homodimers (ERα/ERα and ERβ/ERβ). spandidos-publications.com Upon binding, the receptors are activated, leading to the formation of stable dimer complexes. nih.gov Studies using Bioluminescence Resonance Energy Transfer (BRET) have shown that tamoxifen induces a level of dimerization that is intermediate compared to the natural ligand, 17β-estradiol (E₂). pnas.org The binding of tamoxifen to ERα displaces estrogen, inhibiting the subsequent steps that lead to cell proliferation. nih.gov While both ERα and ERβ can form homodimers in response to tamoxifen, the functional consequences of these dimers differ, largely due to the opposing roles of the two receptor subtypes in cell proliferation. pnas.orgnih.gov ERα is primarily associated with promoting cell growth, whereas ERβ often has an inhibitory effect on ERα-mediated proliferation. nih.govnih.gov

| Ligand | Effect on ERα Homodimerization | Effect on ERβ Homodimerization | Reference |

| **17β-estradiol (E₂) ** | Strong Induction | Strong Induction | pnas.org |

| Tamoxifen/4-OHT | Intermediate Induction | Intermediate Induction | pnas.org |

| ICI 182,780 (Fulvestrant) | Antagonist, Induces Degradation | Antagonist | pnas.orgnih.gov |

ERα/ERβ Heterodimerization and its Functional Significance

In cells where both ERα and ERβ are co-expressed, they can form ERα/ERβ heterodimers. spandidos-publications.comaacrjournals.org The formation of these heterodimers can be influenced by ligands like tamoxifen. pnas.org The presence and interaction of both receptor subtypes introduce an additional layer of complexity to the cellular response. ERβ can act as a modulator of ERα activity, and their heterodimerization can influence chromatin accessibility and the specificity of DNA binding. nih.govaacrjournals.org The conformation induced in ERα/β heterodimers by tamoxifen may differ from that of the respective homodimers, which in turn can affect their interactions with co-regulatory proteins and ultimately alter transcriptional outcomes. pnas.org Functionally, the expression of ERβ in ERα-positive cells has been shown to decrease ERα's transcriptional activity and inhibit proliferation, an effect that can be enhanced by tamoxifen. nih.govnih.gov

Ligand-Induced Conformational Changes of Estrogen Receptor Dimer Interface

The binding of a ligand to the estrogen receptor's ligand-binding domain (LBD) induces significant conformational changes that are critical for receptor function. oup.comnih.gov Tamoxifen and its metabolite 4-OHT, despite being antagonists in breast tissue, induce a decrease in the surface hydrophobicity of the ER's steroid-binding domain, a change that is similar to the effect of the agonist estradiol (B170435). nih.gov

However, the specific structural alteration induced by tamoxifen is distinct and is the basis for its antagonistic activity. The most critical change occurs in the positioning of a region known as helix 12. kenyon.edu The binding of 4-OHT, which has a bulky side chain not present in estradiol, forces helix 12 to shift its position. kenyon.edu This reorientation causes helix 12 to physically block the coactivator binding site on the receptor surface. kenyon.edu This prevents the recruitment of coactivator proteins that are necessary for initiating gene transcription, thereby inhibiting the estrogenic signal. kenyon.edu Different ER modulators can induce distinct conformational changes, providing a strong correlation between the receptor's structure and its biological activity. nih.gov

Key Conformational Changes Induced by Tamoxifen Binding:

Repositioning of Helix 12: Blocks the coactivator binding groove. kenyon.edu

Altered Surface Hydrophobicity: The ligand-binding domain becomes less hydrophobic. nih.gov

Recruitment of Corepressors: The altered conformation facilitates the binding of corepressor proteins like NCoR and SMRT. nih.govoup.com

Role of Heat Shock Proteins in Receptor Dimerization and Dissociation

In its inactive, unbound state, the estrogen receptor exists in the nucleus as part of a large multi-protein complex. nih.govelifesciences.org This complex includes several heat shock proteins (HSPs), most notably Hsp90, as well as other chaperones like p23 and immunophilins. nih.govelifesciences.org These HSPs maintain the receptor in a conformation that is ready for ligand binding but is transcriptionally inactive. nih.gov

The binding of a ligand, such as estradiol or tamoxifen, triggers a conformational change that leads to the dissociation of the HSPs from the receptor. oup.comnih.govelifesciences.org This unmasking of the receptor is a critical step that allows for its subsequent dimerization and interaction with DNA. oup.comnih.gov Therefore, HSPs act as key regulators, holding the ER in a state of readiness and preventing its dimerization and activity in the absence of a hormonal signal. nih.govelifesciences.org

Regulation of Gene Transcription and Coregulator Recruitment by Dimeric Receptor Complexes

Once the tamoxifen-bound ER dimer is formed, it translocates to the nucleus and binds to specific DNA sequences, initiating a cascade of events that regulate gene expression.

Interaction with Estrogen Response Elements (EREs) by ER-Tamoxifen Dimer Complexes

The estrogen receptor is a transcription factor that binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. kenyon.edunih.govnih.gov The ER-tamoxifen dimer complex is capable of binding to these EREs. oup.comnih.gov However, the characteristics of this interaction differ significantly from that of the estradiol-bound ER dimer.

Research indicates that the tamoxifen-ER complex binds to EREs with a lower affinity compared to the estradiol-ER complex. nih.gov Furthermore, unlike the cooperative binding observed with estradiol-liganded ER, the binding of tamoxifen-ER dimers to EREs is non-cooperative. nih.gov A particularly noteworthy finding is that one molecule of tamoxifen or 4-OHT appears to dissociate from the ER dimer during the process of its binding to the ERE. nih.gov

The conformational change induced by tamoxifen, specifically the repositioning of helix 12, prevents the recruitment of transcriptional coactivators. kenyon.edu Instead, this altered conformation promotes the binding of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govnih.gov The recruitment of these corepressors to the ERE-bound complex leads to the inhibition of target gene transcription, which is the molecular basis of tamoxifen's antagonist effect in breast tissue. nih.govnih.gov

| Complex | Binding Affinity to ERE | Binding Cooperativity | Coregulator Recruitment | Transcriptional Outcome (in Breast Cancer Cells) | Reference |

| ER-Estradiol Dimer | High | Cooperative | Coactivators | Activation | nih.govnih.gov |

| ER-Tamoxifen Dimer | Lower | Non-cooperative | Corepressors (NCoR, SMRT) | Repression | nih.govnih.gov |

Differential Recruitment of Coactivators and Corepressors (e.g., NCoR, SMRT, MED1)

The therapeutic efficacy of tamoxifen is intricately linked to its ability to modulate the interaction between the estrogen receptor (ER) and a suite of coregulatory proteins. Upon binding to the ER, tamoxifen induces a conformational change in the receptor dimer that dictates the recruitment of either coactivators, which promote gene transcription, or corepressors, which inhibit it.

In tamoxifen-sensitive breast cancer cells, the tamoxifen-ER complex predominantly recruits corepressors such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). ekb.eg This recruitment leads to the repression of estrogen-responsive genes, thereby inhibiting cancer cell growth. There is evidence that ER interacts with these corepressors in vitro, and NCoR co-immunoprecipitates with ER more strongly in the presence of tamoxifen. oup.com

Conversely, in the development of tamoxifen resistance, a switch in coregulator recruitment is often observed. The coactivator Mediator Subunit 1 (MED1) plays a pivotal role in this process. ekb.eg In HER2-overexpressing cell lines, which are often associated with tamoxifen resistance, phosphorylated MED1 is recruited to the promoter of ER-responsive genes in the presence of tamoxifen, displacing NCoR and SMRT. nih.gov This shift from corepressor to coactivator binding transforms tamoxifen from an antagonist into an agonist, driving gene expression and promoting tumor growth. ekb.egnih.gov Mutation of the phosphorylation sites on MED1 has been shown to restore the tamoxifen-induced recruitment of NCoR and SMRT. nih.gov This differential recruitment is a critical mechanism underlying the dual agonist/antagonist nature of tamoxifen and the emergence of therapeutic resistance.

Table 1: Key Coregulators in Tamoxifen Action

| Coregulator | Function | Role in Tamoxifen Action |

|---|---|---|

| NCoR | Corepressor | Recruited by tamoxifen-ER complex in sensitive cells to inhibit gene transcription. ekb.egoup.com |

| SMRT | Corepressor | Recruited by tamoxifen-ER complex in sensitive cells to inhibit gene transcription. ekb.eg |

| MED1 | Coactivator | Recruited in resistant cells, particularly when phosphorylated, to promote gene transcription. ekb.egnih.gov |

Modulation of Activation Function Domains (AF-1, AF-2)

The estrogen receptor possesses two key activation function (AF) domains, AF-1 and AF-2, which are critical for its transcriptional activity. The interplay between these two domains is significantly influenced by ligand binding and cellular signaling pathways, which in turn dictates the cellular response to tamoxifen.

The AF-2 domain is located in the C-terminal ligand-binding domain of the ER. Its activity is ligand-dependent, and it is the primary binding site for tamoxifen. nih.gov The binding of tamoxifen to the AF-2 domain typically induces a conformational change that prevents the recruitment of coactivators, leading to its antagonistic effects. nih.gov

The AF-1 domain, situated in the N-terminal region of the ER, is constitutively active and its function is regulated by phosphorylation. nih.gov Crosstalk with growth factor pathways can lead to phosphorylation of the AF-1 domain, for instance at Serine 167, which can enhance the interaction with coactivators like AIB1 even when tamoxifen is bound to the AF-2 domain. nih.gov This phosphorylation-driven activation of AF-1 can override the antagonistic effect of tamoxifen at the AF-2 domain, contributing to tamoxifen resistance. nih.gov The synergy between AF-1 and AF-2 is crucial for the full transcriptional activity of the ER, and this can be mediated by coactivators like Transcription Intermediary Factor 2 (TIF2), which can bridge both domains. wikipedia.org

Estrogen Receptor-Independent Mechanisms and Interactions with Dimeric Chemical Entities

Crosstalk with Growth Factor Receptor Kinase Pathways (e.g., HER2/HER3, EGFR, FGFR, IGF1R)

Significant bidirectional crosstalk exists between the estrogen receptor and various growth factor receptor kinase pathways, which can profoundly impact the response to tamoxifen. supp.ai These interactions can lead to ligand-independent activation of the ER and contribute to the development of endocrine resistance.

Activation of pathways such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Insulin-like Growth Factor 1 Receptor (IGF1R) can lead to the activation of downstream kinases like Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT. supp.ainih.gov These kinases can then phosphorylate the ER, particularly within the AF-1 domain, leading to its activation in the absence of estrogen and a diminished response to tamoxifen. supp.aiwikipedia.org For instance, in tamoxifen-resistant cells, EGFR/MAPK signaling can maintain ER function through phosphorylation at serine residue 118. researchgate.net Conversely, the ER can also modulate the signaling efficiency of these growth factor pathways. researchgate.net Overexpression of HER2 is a well-established mechanism of tamoxifen resistance, and it can lead to the phosphorylation and activation of the coactivator MED1. nih.gov Similarly, crosstalk between the ER and IGF1R is linked, and blocking one pathway can inhibit the mitogenic effects of the other. oup.com While less extensively detailed, tamoxifen-resistant cells can also exhibit overexpression of Fibroblast Growth Factor Receptor 1 (FGFR1). supp.ai

Activation of G Protein-Coupled Estrogen Receptor (GPER) Signaling

Beyond its interaction with the classical nuclear estrogen receptors, tamoxifen also functions as an agonist for the G Protein-Coupled Estrogen Receptor (GPER). nih.govnih.gov This interaction initiates rapid, non-genomic signaling cascades that can influence cell proliferation and survival.

Activation of GPER by tamoxifen can lead to the transactivation of the EGFR. tcsedsystem.eduaacrjournals.org This occurs through a mechanism involving the release of heparin-bound EGF-like growth factor (HB-EGF), which then activates the EGFR and its downstream signaling pathways, including the MAPK/ERK cascade. tcsedsystem.eduaacrjournals.org This GPER-mediated EGFR transactivation has been observed in various breast cancer cell lines, including those that are tamoxifen-resistant. tcsedsystem.edu The subsequent increase in downstream signaling can promote cell growth and migration, representing a significant ER-independent mechanism by which tamoxifen can exert agonistic effects. tcsedsystem.edu

Influence on Intracellular Signaling Cascades (e.g., PI3K/AKT/mTOR, MAPK, STAT)

The effect of tamoxifen on key intracellular signaling cascades is complex and highly context-dependent, often differing between tamoxifen-sensitive and tamoxifen-resistant cells.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Activation of the PI3K/AKT pathway can promote estrogen-independent growth and is a known mechanism of resistance to anti-estrogens like tamoxifen. supp.ainih.gov In some cellular contexts, particularly in ER+ breast cancer cells, tamoxifen treatment can lead to a decrease in PI3K/AKT/mTOR signaling. However, in resistant cells or through GPER activation, tamoxifen can paradoxically lead to the activation of this pathway. tcsedsystem.edu

MAPK Pathway: The MAPK pathway is another critical signaling cascade involved in cell proliferation and differentiation. As mentioned, crosstalk between ER and growth factor receptors often converges on the MAPK pathway, leading to ER phosphorylation and tamoxifen resistance. supp.aiwikipedia.org GPER activation by tamoxifen is also a potent activator of the MAPK/ERK pathway.

STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in tamoxifen's mechanism of action. Tamoxifen-induced apoptosis can be enhanced via the PI3K/MAPK/STAT pathway in the context of GPER overexpression. nih.gov

Table 2: Influence of Tamoxifen on Signaling Cascades

| Signaling Pathway | General Role in Cancer | Influence of Tamoxifen/Tamoxifen Dimer |

|---|---|---|

| PI3K/AKT/mTOR | Promotes cell growth, survival, and proliferation. | Can be inhibited in sensitive cells but is often activated in resistant cells or via GPER signaling. supp.aitcsedsystem.edu |

| MAPK | Regulates cell proliferation and differentiation. | Often activated in resistant cells through crosstalk with growth factor receptors and GPER signaling. supp.aiwikipedia.org |

| STAT | Involved in cell growth and apoptosis. | Can be modulated by tamoxifen, with links to GPER-mediated apoptosis. nih.gov |

Interactions of Tamoxifen and its Dimeric Forms with Other Cellular Proteins and Enzymes (e.g., Glutathione (B108866) Transferase, Protein Phosphatase 1α)

Glutathione Transferase: Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of xenobiotics. There is evidence that tamoxifen interacts with these enzymes. Molecular docking studies have indicated that tamoxifen can interact with the human GST P1-1 dimer-interface. Tamoxifen-resistant tumors have been observed to have increased GST activity. nih.gov Furthermore, glutathione itself has been shown to inhibit the binding of tamoxifen to proteins. supp.ai The interplay between tamoxifen and the GST system may therefore influence its metabolism and efficacy.

Protein Phosphatase 1α: The direct interaction between tamoxifen and Protein Phosphatase 1α (PP1α) is not well-documented. However, PP1 is a crucial phosphatase involved in regulating a multitude of cellular processes, including those affected by tamoxifen. For instance, GADD34 and CReP, two regulatory subunits of the PP1 complex, are responsible for the de-phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α). Inhibition of these subunits can promote apoptosis, a process that can also be induced by estrogen and modulated by tamoxifen in certain contexts. This suggests an indirect link where tamoxifen may influence signaling pathways that are regulated by PP1.

Impact on Biological Membrane Structure and Permeabilization by Hydrophobic Tamoxifen Derivatives

The hydrophobic nature of tamoxifen and its derivatives is a critical factor in their interaction with biological membranes, leading to significant alterations in membrane structure and function. mdpi.comnih.gov Due to their high lipophilicity, these compounds readily partition into the lipid bilayer, which results in the perturbation of the membrane's physicochemical properties. mdpi.comnih.govnih.gov This interaction is not merely passive; it actively changes the membrane's structural integrity and permeability, a process influenced by the concentration of the tamoxifen derivative and the specific lipid composition of the membrane. mdpi.comnih.gov

Research has demonstrated that at lower concentrations within the membrane, tamoxifen molecules tend to distribute homogeneously, leading to interactions primarily between the drug and the surrounding lipid molecules (TMX-POPC interactions). nih.gov However, as the concentration of tamoxifen within the membrane increases, a shift occurs towards more predominant tamoxifen-tamoxifen (TMX-TMX) interactions. mdpi.comnih.gov This phenomenon is indicative of drug clustering or a form of dimerization within the hydrophobic core of the membrane. mdpi.comnih.gov This self-association into dimer-like clusters is a key aspect of its membrane-altering effects. nih.gov

The insertion and subsequent clustering of tamoxifen within the lipid bilayer create defects in the membrane, which can enhance the permeation of water-soluble molecules across the membrane barrier. nih.gov The process of tamoxifen-induced membrane permeabilization has been observed to be biphasic, with a slow leakage component at lower drug-to-lipid ratios and a much faster leakage process as drug clustering becomes more prevalent. nih.gov

Detailed experimental and computational studies have elucidated several specific effects of tamoxifen on the physical properties of lipid membranes. These findings are summarized in the tables below.

Table 1: Impact of Tamoxifen on Membrane Structural Properties

| Membrane Property | Observed Effect | Methodology | Reference |

| Hydrocarbon Chain Order | Disordering of the hydrophobic region, indicated by an increase in the gauche/all-trans conformer ratio. | Fourier Transform Infrared (FTIR) Spectroscopy | mdpi.com |

| Polar Headgroup Region | Dehydration of the polar interface. | FTIR Spectroscopy | mdpi.comnih.gov |

| Bilayer Thickness | Increase in hydrocarbon chain thickness. | Small-Angle Neutron Scattering (SANS), Molecular Dynamics (MD) Simulations | nih.gov |

| Lipid Area | Decrease in the average area per lipid. | MD Simulations | nih.gov |

| Phase Transition | Elimination of the pre-transition and broadening of the main phase transition of DSPC lipids. | Differential Scanning Calorimetry (DSC) | nih.gov |

| Membrane Dynamics | Increase in the dynamics of liposomes. | FTIR Spectroscopy | nih.gov |

Table 2: Research Findings on Tamoxifen-Induced Membrane Permeabilization

| Finding | Experimental Detail | Conclusion | Reference |

| Vesicle Content Leakage | Tamoxifen induces rapid and extensive leakage of encapsulated contents (e.g., calcein) from lipid vesicles in a concentration-dependent manner. | Tamoxifen compromises the barrier function of the lipid bilayer. | mdpi.comnih.gov |

| Biphasic Leakage Kinetics | The leakage process exhibits two distinct rates: a slow phase at low tamoxifen concentrations and a fast phase at higher concentrations. | The slow phase is attributed to homogeneously distributed tamoxifen, while the fast phase corresponds to the formation of tamoxifen clusters or dimers. | nih.gov |

| Influence of Lipid Composition | The presence of phosphatidylglycerol (PG) or phosphatidylethanolamine (B1630911) (PE) in phosphatidylcholine (PC) membranes can protect against tamoxifen-induced permeabilization. | Membrane lipid composition modulates the extent of membrane disruption by tamoxifen. | mdpi.com |

Preclinical Research Methodologies and Models for Tamoxifen Dimer Evaluation

In Vitro Cell-Based Assay Systems

Cell-based assays are fundamental in preclinical research, providing a biological context to study the effects of a compound on cellular processes. For tamoxifen (B1202) dimers, these assays are crucial for determining their activity profile, particularly in relation to the estrogen receptor (ER), a key target of tamoxifen.

To understand the spectrum of activity of a tamoxifen dimer, it is essential to test it on a panel of cancer cell lines with varying characteristics, especially concerning estrogen receptor status.

MCF-7 (ER-positive): This human breast adenocarcinoma cell line is a cornerstone for breast cancer research as it expresses high levels of ERα. ximbio.com It serves as a primary model to assess the ER-dependent effects of tamoxifen dimers. In studies with tamoxifen analogues and derivatives, MCF-7 cells are used to evaluate cytotoxicity and anti-proliferative effects. researchgate.netnih.govresearchgate.netnih.gov For instance, novel indole-modified tamoxifen relatives have been shown to selectively reduce the viability of ER-positive breast cancer cells like MCF-7 more effectively than tamoxifen itself. rsc.org Similarly, tamoxifen-artemisinin hybrids have demonstrated potent anticancer activity against MCF-7 cells. researchgate.netnih.gov The response of MCF-7 cells to a this compound would be indicative of its potential to act as an ER modulator.

MDA-MB-231 (ER-negative): This is a human breast adenocarcinoma cell line that is negative for ERα and the progesterone (B1679170) receptor (PR). researchgate.net It is often used as a control to determine if the effects of a compound are independent of the classical ER signaling pathway. aacrjournals.org Studies on tamoxifen and its derivatives have shown that these compounds can still exert cytotoxic effects on ER-negative cells, suggesting alternative mechanisms of action. nih.govresearchgate.netspandidos-publications.com For example, a dimeric compound of a different class showed potent activity against MDA-MB-231 cells, indicating its therapeutic potential beyond ER-positive cancers. mdpi.com Testing a this compound on MDA-MB-231 cells would help to uncover any ER-independent anticancer activities.

PANC-1 (Pancreatic Cancer): This human pancreatic adenocarcinoma cell line is typically used to explore the potential of a drug beyond breast cancer. While pancreatic cancer is not a classical target for endocrine therapy, some studies have investigated the effects of tamoxifen and its derivatives on PANC-1 cells. nih.govresearchgate.net For instance, ferrocene-linked tamoxifen derivatives have been tested on PANC-1 cells, showing that the modification improved cytotoxicity. nih.gov The evaluation of tamoxifen dimers on PANC-1 cells could reveal novel applications for this class of compounds in other types of cancer. oncotarget.com

The following table summarizes the IC50 values of tamoxifen and a ferrocene-linked derivative in these cell lines from a comparative study.

Reporter gene assays are a powerful tool to quantify the transcriptional activity of a nuclear receptor like the ER in response to a ligand. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE).

When a this compound binds to the ER, the complex then binds to the ERE, driving the expression of the reporter gene. The amount of light produced by luciferase or the color change induced by β-galactosidase can be measured, providing a quantitative readout of the compound's agonist or antagonist activity. nih.govresearchgate.net

These assays have been used to evaluate the activity of novel tamoxifen analogues. nih.gov For example, in MCF-7 cells transfected with an ERE-luciferase reporter, tamoxifen has been shown to enhance the activity of certain signaling pathways. spandidos-publications.com In the context of a this compound, a reporter gene assay would be critical to determine if the compound acts as an agonist (activating transcription), an antagonist (blocking transcription), or a selective estrogen receptor modulator (SERM) with mixed agonist/antagonist properties. nih.govnih.gov

Understanding how a this compound enters cancer cells and where it localizes within the cell is crucial for interpreting its biological activity. Techniques such as confocal fluorescence microscopy are often employed for this purpose.

To visualize the compound, it can be labeled with a fluorescent tag, such as BODIPY. curtin.edu.au Studies with fluorescently labeled tamoxifen analogues have shown specific uptake in ER-positive cells like MCF-7, but not in ER-negative cells, suggesting a receptor-mediated uptake mechanism. curtin.edu.au The subcellular localization can also be determined by co-staining with dyes that mark specific organelles, such as the nucleus, mitochondria, or lysosomes. frontiersin.org

For example, studies with tamoxifen-loaded nanoparticles have shown that they are rapidly internalized in MCF-7 cells and can be found in the perinuclear region, where estrogen receptors are also located. nih.govnih.gov The cellular uptake of tamoxifen citrate-loaded niosomes was found to be 2.8-fold higher than the free drug in MCF-7 cells. nih.gov Such studies on a this compound would reveal its cellular entry mechanism, its intracellular distribution, and whether it reaches its intended target, the estrogen receptor, which is predominantly located in the nucleus.

Biochemical and Biophysical Approaches

Biochemical and biophysical methods provide detailed insights into the molecular interactions between a this compound and its target protein, the estrogen receptor. These assays are performed in a cell-free environment and are essential for characterizing the binding properties and the direct impact of the compound on the receptor's function.

Receptor binding affinity assays are used to determine the strength of the interaction between a ligand and its receptor. For a this compound, it is important to measure its binding affinity for the estrogen receptor (ERα and ERβ) to understand its potency.

A common method is the competitive binding assay, where the this compound is incubated with the ER in the presence of a radiolabeled or fluorescently labeled known ligand, such as [3H]estradiol. The ability of the this compound to displace the labeled ligand from the receptor is measured, and from this, its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be calculated. oup.comaacrjournals.org

Studies on tamoxifen and its metabolites have established their binding affinities for the ER. oup.comaacrjournals.org For example, the active metabolite of tamoxifen, 4-hydroxytamoxifen (B85900), has a high affinity for the ER. aacrjournals.org The binding affinity of novel tamoxifen analogues has also been a key part of their preclinical evaluation. frontiersin.org A study on bivalent estradiol (B170435) ligands (estradiol dimers) used a relative binding affinity (RBA) assay and found that the dimeric structure could achieve significant binding to the estrogen receptor. researchgate.net Such an assay would be crucial to determine if a this compound retains or has enhanced affinity for the ER compared to the monomeric tamoxifen.

The following table shows the relative binding affinities of various ligands for the ERα ligand-binding domain.

The transcriptional activity of the estrogen receptor is modulated by its interaction with coactivator and corepressor proteins. Tamoxifen's mechanism of action involves altering the conformation of the ER, which in turn affects the recruitment of these coregulators.

Co-immunoprecipitation (Co-IP) is a widely used technique to study these protein-protein interactions. In a Co-IP experiment, an antibody against the ER is used to pull down the ER from a cell lysate. Any proteins that are bound to the ER, such as coactivators or corepressors, will also be pulled down. These interacting proteins can then be identified by Western blotting.

Studies have shown that in the presence of tamoxifen, the ER can recruit corepressors like N-CoR. oup.com Co-immunoprecipitation experiments have demonstrated that the interaction between ER and the corepressor HET/SAF-B is enhanced in the presence of tamoxifen. oup.com Conversely, in tamoxifen-resistant cells, tamoxifen may paradoxically promote the recruitment of coactivators. nih.gov For a this compound, Co-IP studies would be essential to determine how it modulates the interaction of the ER with key coregulators, providing a mechanistic basis for its observed activity in reporter gene assays and cell proliferation studies. nih.govresearchgate.net

Chromatin Immunoprecipitation (ChIP) for DNA Binding Analysis of Dimerized Receptors

Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interactions of proteins with specific DNA sequences within the natural chromatin context of a cell. activemotif.comresearchgate.net In the study of tamoxifen's effects, ChIP assays are invaluable for analyzing the binding of the dimerized estrogen receptor (ER) to its target DNA sequences, known as estrogen response elements (EREs), across the genome. researchgate.net

The process begins with the treatment of living cells with a crosslinking agent, typically formaldehyde, which creates covalent bonds between DNA and any associated proteins, effectively "freezing" the interactions in place. activemotif.comthermofisher.com Following crosslinking, the chromatin is extracted and sheared into smaller, more manageable fragments, usually between 200 and 1,000 base pairs, through sonication or enzymatic digestion. activemotif.com

An antibody specific to the protein of interest—in this case, the estrogen receptor—is then used to immunoprecipitate the crosslinked protein-DNA complexes. thermofisher.com These complexes are selectively captured using beads (e.g., magnetic or agarose (B213101) beads) conjugated to Protein A or Protein G, which bind the antibody. activemotif.com After a series of washes to remove non-specifically bound chromatin, the crosslinks are reversed, typically by heating, and the DNA is purified. researchgate.netthermofisher.com

The final step involves analyzing the purified DNA to identify the sequences that were bound by the dimerized receptor. This can be done on a gene-specific level using quantitative PCR (qPCR) or on a genome-wide scale through ChIP-sequencing (ChIP-seq). researchgate.netthermofisher.com For instance, a study investigating tamoxifen resistance used a ChIP kit to assess how the DNA-binding activity of the RelB:p52 dimer, a transcription factor, was affected. nih.gov Similarly, ChIP-seq has been employed to compare the genomic binding profiles of wild-type proteins versus their dimerization-defective mutants, a method that could be directly applied to understand how tamoxifen-induced ER dimers bind to the genome compared to other forms. ijbs.com This provides a detailed map of the regulatory regions controlled by the tamoxifen-ER dimer complex, offering insights into how it modulates gene expression. researchgate.net

Enzymatic Assays for Interaction with Specific Enzymes

Enzymatic assays are crucial for understanding the metabolic activation of tamoxifen and its subsequent interactions with cellular machinery. Tamoxifen itself is a prodrug, meaning it requires metabolic conversion to exert its full biological effect. wjarr.comnews-medical.net

The primary enzymes responsible for this activation are members of the cytochrome P450 (CYP) superfamily, located mainly in the liver. wjarr.comrsc.org Enzymatic assays are used to characterize the activity of these enzymes. Specifically, CYP2D6 is the rate-limiting enzyme that converts tamoxifen into its highly active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen. wjarr.comnews-medical.net These metabolites have a significantly higher affinity for the estrogen receptor than the parent drug. wjarr.commdpi.com Assays measuring the function of CYP2D6 can help understand the pharmacokinetic variability of tamoxifen treatment among individuals. news-medical.net

Beyond metabolic activation, the tamoxifen-ER complex can influence other enzymatic pathways. For example, tamoxifen has been shown to inhibit protein kinase C, an action that may contribute to its effects on preventing DNA synthesis. drugbank.com Furthermore, studies have used enzymatic assays to measure the impact of tamoxifen on the coagulation system. The HEMOBREAST cohort study, for instance, performed a variety of coagulation assays, including measurements of fibrinogen, antithrombin, and protein C, to assess how tamoxifen alters hemostatic balance. nih.gov Such assays provide quantitative data on how tamoxifen's modulation of receptor dimerization ultimately translates into changes in specific enzyme activities and downstream physiological processes.

Computational and Structural Biology Investigations

Molecular Docking and Dynamics Simulations of Dimeric Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a tamoxifen metabolite, and its receptor target at an atomic level. mdpi.comrsc.org

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. mdpi.comresearchgate.net For tamoxifen, docking studies focus on placing its active metabolites, primarily 4-hydroxytamoxifen (4-OHT), into the ligand-binding pocket of the estrogen receptor alpha (ERα). rsc.orgresearchgate.net These simulations have shown that tamoxifen derivatives share a similar binding mode within the hydrophobic pocket of ERα. mdpi.com Analysis of docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues like Leu346 and Thr347. researchgate.net

Table 1: Binding Energies of Tamoxifen Metabolites in Estrogen Receptor This table shows the calculated binding energies for different tamoxifen metabolites within the estrogen receptor cavity, as determined by molecular docking studies. A more negative value indicates a stronger predicted binding affinity.

| Metabolite | Binding Energy (kcal/mol) |

| 4-hydroxy-tamoxifen | -10.69 |

| N-desmethyl-tamoxifen | -10.90 |

| 4-hydroxy-N-desmethyl-tamoxifen (Endoxifen) | -11.35 |

| Data sourced from a combined molecular docking and electronic structure study. researchgate.net |

Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational changes of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations model the movement of every atom in the system, providing a dynamic view of the complex. mdpi.com These simulations have been used to analyze the ERα ligand-binding domain (LBD) dimer when bound to 4-OHT. nih.gov The results demonstrate that while the binding of a SERM like 4-OHT induces perturbations, it does not lead to the dissociation of the dimer complex. nih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) over the simulation period. nih.gov

In Silico Conformational Analysis of Dimerized Receptors

In silico conformational analysis provides critical insights into the structural changes that a dimerized receptor undergoes upon ligand binding. nih.govnih.gov For the estrogen receptor alpha (ERα) dimer, binding of its natural agonist (like estradiol) or a pure antagonist induces stable, distinct conformations. However, the binding of a Selective Estrogen Receptor Modulator (SERM) like 4-hydroxytamoxifen (4-OHT) results in a more complex and flexible conformational state. nih.govnih.gov

Computational studies have revealed that the ERα-LBD dimer bound to 4-OHT does not lock into a single, rigid antagonist conformation. Instead, it remains flexible, allowing the protein to access conformations that are typically associated with agonists. nih.govnih.gov This conformational flexibility is a key structural insight into the mixed agonist/antagonist profile of tamoxifen. nih.gov

Table 2: Conformational Dynamics of ERα-LBD Dimer with Different Ligands This table summarizes findings from molecular dynamics simulations, highlighting the distinct conformational behavior of the ERα-LBD dimer depending on the bound ligand.

| Ligand Bound to Dimer | Resulting Conformation | Key Finding from In Silico Analysis |

| Diethylstilbestrol (DES) (Agonist) | Stable Agonist | Stabilizes the dimer in a conformation that recruits co-activators. |

| Faslodex (ICI) (Antagonist) | Stable Antagonist | Stabilizes the dimer in a conformation that recruits co-repressors. |

| 4-hydroxytamoxifen (4-OHT) (SERM) | Flexible; visits both agonist and antagonist states | Induces conformational flexibility; can lead to a diminished co-repressor binding surface. nih.govnih.gov |

| None (Unliganded) | Stable Agonist | The dimer is intrinsically stable in an agonist-like conformation without a ligand. nih.govnih.gov |

| Data sourced from in silico conformational analysis and molecular dynamics simulations. nih.govnih.gov |

Quantitative Structure-Activity Relationships (QSAR) for Dimeric Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. science.govjst.go.jp QSAR models are built by identifying molecular descriptors—physicochemical properties, electronic properties, or 3D structural features—that can quantitatively predict the activity of a series of compounds. science.govfrontiersin.org

The goal of a QSAR study is to develop a statistically significant equation that can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. science.gov For example, R-group-based QSAR has been used to analyze how different substituent groups on a core scaffold contribute to the inhibitory activity of small molecules that target protein dimerization. frontiersin.org In such models, the importance of various pharmacophore elements (like hydrogen bond donors/acceptors, hydrophobic groups, etc.) at different positions on the molecule is evaluated. frontiersin.org

While extensive QSAR studies focused specifically on a series of tamoxifen dimeric analogues are not prominently detailed in the available literature, the methodology is highly applicable. A fragment-based QSAR method has been used to calculate properties like lipophilicity for tamoxifen itself. nih.gov By applying QSAR, researchers could systematically modify the structure of tamoxifen-like molecules to optimize their ability to induce a specific, therapeutically desirable dimeric conformation of the estrogen receptor. This would involve synthesizing a library of dimeric analogues, measuring their biological activity (e.g., their ability to inhibit cell proliferation or modulate gene expression), and then developing a QSAR model to link their structural features to that activity.

Advanced Experimental Model Systems for Mechanistic Elucidation

To unravel the complex mechanisms underlying tamoxifen action and resistance, researchers utilize advanced experimental models that go beyond simple cell culture. These models include both sophisticated in vitro systems and complex computational frameworks.

In vitro models often involve the use of tamoxifen-resistant (TamR) cell lines, such as derivatives of the MCF-7 breast cancer cell line, which have been cultured over long periods in the presence of the drug to acquire resistance. wjarr.com These TamR cells serve as a valuable tool to study the molecular changes that allow cancer cells to overcome the drug's effects. wjarr.com

More recently, mechanism-based computational models have emerged as powerful systems for mechanistic elucidation. nih.gov One such model is based on a gene regulatory network that includes key regulators of processes associated with tamoxifen resistance, such as the epithelial-mesenchymal transition (EMT). nih.gov By simulating the dynamics of this network, researchers can explore how different cellular "attractor" states can emerge. These simulations have revealed the potential for multiple co-existing cell states with varying sensitivity to tamoxifen, including:

Epithelial-Tamoxifen Sensitive (ES)

Epithelial-Tamoxifen Resistant (ER)

Hybrid-Tamoxifen Resistant (HR)

Mesenchymal-Tamoxifen Resistant (MR)

This type of advanced computational model allows for the investigation of non-genetic heterogeneity and reversible drug resistance, providing a framework to understand how cells can dynamically switch between sensitive and resistant states. nih.gov Such models serve as in silico experimental systems to test hypotheses about the drivers of resistance and to identify potential strategies to overcome it.

Transgenic Conditional Models Utilizing Dimerization-Dependent Switches (e.g., Cre-ER systems)

The Cre-ER system is a powerful tool for inducible, site-specific gene recombination in transgenic animal models, providing temporal and spatial control over gene expression or deletion. wikipedia.orgresearchgate.net This system's functionality relies on a fusion protein composed of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ER). physiology.org This modified ER domain does not bind to the natural ligand, 17β-estradiol, at physiological concentrations but has a high affinity for synthetic ligands like tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT). wikipedia.orgjax.org

In the absence of its synthetic ligand, the Cre-ER fusion protein is sequestered in the cytoplasm in an inactive state, often bound to heat shock proteins. physiology.org Administration of tamoxifen leads to its metabolic conversion to 4-OHT. wikipedia.org The binding of 4-OHT to the ER portion of the fusion protein induces a conformational change. This change facilitates the dissociation from heat shock proteins and the translocation of the Cre-ER protein into the nucleus. wikipedia.orgphysiology.org

Once inside the nucleus, the Cre recombinase component is active and can recognize specific 34-bp sequences known as loxP sites, which have been engineered into the mouse genome to flank a target DNA sequence. physiology.org The Cre enzyme then catalyzes the excision of this "floxed" DNA segment. physiology.org The initial activation of the receptor by its ligand involves the formation of homo- and hetero-dimers which then interact with other proteins to regulate gene transcription. stemcell.com This dimerization-dependent activation mechanism is fundamental to the system's ability to act as a molecular switch, ensuring that gene recombination only occurs upon administration of the inducing agent, tamoxifen. wikipedia.orgstemcell.com This level of control is crucial for studying gene function at specific developmental stages or in specific tissues, circumventing issues like embryonic lethality that can arise from constitutive gene knockout. researchgate.net

Table 1: Components and Function of the Tamoxifen-Inducible Cre-ER System

| Component | Description | Function |

| Cre Recombinase | An enzyme derived from the P1 bacteriophage. | Recognizes loxP sites in the genome and catalyzes the excision or inversion of the intervening DNA sequence. physiology.org |

| Estrogen Receptor (ER) Ligand-Binding Domain (mutated) | A modified form of the human estrogen receptor (e.g., Cre-ERT2) that binds tamoxifen/4-OHT but not endogenous estradiol. wikipedia.orgjax.org | Acts as a regulatory switch. In its unbound state, it keeps the Cre protein sequestered in the cytoplasm. physiology.org Upon ligand binding, it facilitates nuclear translocation. wikipedia.org |

| Tamoxifen / 4-Hydroxytamoxifen (4-OHT) | Synthetic ligands for the mutated ER domain. Tamoxifen is a prodrug metabolized to the more active 4-OHT. | The inducing agent. Its binding to the ER domain activates the fusion protein, initiating the recombination event. wikipedia.org |

| loxP Sites | Specific 34-bp DNA sequences inserted into the genome to flank a gene or exon of interest. | Serve as the recognition and recombination sites for the Cre enzyme. physiology.org |

In Vitro Microsomal Studies for Dimeric Metabolite Formation and Pathways (e.g., Rat Liver Microsomes)

In vitro studies using liver microsomes are a standard method for investigating the metabolic fate of compounds. evotec.com These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. evotec.com Research utilizing rat liver microsomes has been instrumental in identifying and characterizing a dimeric metabolite of tamoxifen.

In a key study, tamoxifen was incubated with rat liver microsomes in the presence of NADPH to facilitate metabolic reactions. The resulting metabolites were analyzed using on-line high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS). nih.gov This analysis detected a metabolite with a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 773. nih.gov This mass is consistent with a dimer formed from two molecules of hydroxylated tamoxifen (which has an m/z of 388). nih.gov

The proposed pathway for the formation of this dimer suggests a multi-step process. nih.gov

Initial Metabolism : Tamoxifen is first metabolized to intermediates such as arene oxides or, more directly, to 4-hydroxytamoxifen. nih.govnih.gov

Free Radical Formation : 4-hydroxytamoxifen then undergoes further activation through a free radical reaction. nih.gov

Dimerization : These highly reactive free radical intermediates can then react with each other to form the stable dimeric structure detected at m/z 773. nih.gov

Further experiments showed that when 4-hydroxytamoxifen was used as the starting substrate instead of tamoxifen, the formation of the dimer was more pronounced. nih.gov This finding supports the hypothesis that 4-hydroxytamoxifen is a key intermediate in the dimerization pathway. Notably, these experiments also revealed the presence of two distinct isomers of the dimer, suggesting multiple potential reaction sites or stereochemical configurations. nih.gov

Table 2: Summary of this compound Formation in Rat Liver Microsomes

| Parameter | Finding | Source |

| Experimental Model | Rat liver microsomes incubated with NADPH. | nih.gov |

| Analytical Method | High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS). | nih.gov |

| Detected Dimer | A protonated molecule with a mass-to-charge ratio (m/z) of 773. | nih.gov |

| Proposed Precursor | 4-hydroxytamoxifen (m/z 388). | nih.gov |

| Proposed Mechanism | Formation of free radical intermediates from 4-hydroxytamoxifen, which then react with each other. | nih.gov |

| Additional Findings | Higher levels of the dimer were formed when 4-hydroxytamoxifen was the substrate; two isomers of the dimer were detected. | nih.gov |

Innovations and Future Directions in Tamoxifen Dimer Research

Design of Dimeric Ligands to Circumvent Resistance Mechanisms

A primary strategy to combat tamoxifen (B1202) resistance involves the development of new ligands that directly interfere with the estrogen receptor's structure and function, particularly its dimerization.

Development of Dimer-Based Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) represent a pivotal advancement in overcoming endocrine resistance. Unlike tamoxifen, which modulates ER activity, SERDs function as pure ER antagonists that bind to the receptor, induce a conformational change, inhibit dimerization, and ultimately lead to the degradation of the ER protein itself. mdpi.comnih.govtaylorandfrancis.com This mechanism effectively eliminates the target of resistance.

Fulvestrant was the first SERD approved and works by destabilizing the ER-ligand complex, which is then targeted for destruction by the cell's ubiquitin-proteasome system. nih.gov This degradation prevents both ligand-dependent and independent ER signaling. springermedizin.de The success of fulvestrant, particularly in cases of acquired tamoxifen resistance, has validated ER degradation as a therapeutic strategy. mdpi.comaacrjournals.orgacs.org However, its poor oral bioavailability has driven the development of a new generation of orally active SERDs. aacrjournals.orgnih.gov These newer agents, such as AZD9496, GDC-0810 (brilanestrant), and OP-1250, are designed for improved systemic exposure and efficacy, showing potent anti-tumor activity in preclinical models of tamoxifen-sensitive, tamoxifen-resistant, and ESR1-mutated breast cancer. springermedizin.denih.govfrontiersin.org

| Compound | Class | Mechanism of Action | Significance in Resistance |

|---|---|---|---|

| Fulvestrant (ICI 182,780) | First-Generation SERD | Binds to ER, inhibits dimerization, and promotes proteasomal degradation of the ER protein. mdpi.comnih.gov | Effective in patients with acquired resistance to tamoxifen. mdpi.comacs.org |

| AZD9496 | Oral SERD | Completes Phase I studies as an oral alternative to injectable fulvestrant. aacrjournals.orgnih.gov | Targets ER for degradation in the context of resistance. nih.gov |

| GDC-0810 (Brilanestrant) | Oral SERD | Demonstrates potent anti-tumor activity in tamoxifen-resistant and ESR1-mutated models. springermedizin.de | Degrades ER even in the presence of mutations that confer resistance. springermedizin.de |

| OP-1250 | Oral SERD / Complete ER Antagonist | Binds with high affinity, induces ER degradation, and shows no agonist effects. frontiersin.org | Represents a new generation of oral SERDs designed to overcome limitations of earlier agents. frontiersin.org |

Targeting Altered Receptor Dynamics and Coregulator Expression with Dimeric Compounds

Tamoxifen's effectiveness relies on the estrogen receptor adopting a specific conformation upon binding, which then recruits corepressor proteins to shut down gene transcription. researchgate.netnih.gov In resistant tumors, the balance between coactivators and corepressors is often altered. nih.govmdpi.com Overexpression of coactivators (like SRC-1 and AIB1) or downregulation of corepressors (like NCoR) can switch tamoxifen from an antagonist to an agonist, thereby promoting tumor growth. mdpi.comnih.gov

Research has revealed that the recruitment of corepressors is a dynamic and critical process. For instance, the tamoxifen-ER complex must recruit a dimerized form of the corepressor NCOR2 to successfully block cancer cell growth. aacrjournals.orgnih.gov A novel resistance mechanism involves a splice variant of NCOR2, termed BQ, which can dimerize with the full-length NCOR2. aacrjournals.orgnih.gov This creates a flawed corepressor platform that cannot effectively bind to the tamoxifen-ER complex, preventing the suppression of cell growth and leading to recurrence. aacrjournals.orgnih.gov

This understanding has opened new avenues for designing dimeric compounds that can modulate these protein-protein interactions. The goal is to develop molecules that can either stabilize the recruitment of corepressor dimers or block the binding of coactivators, thereby restoring tamoxifen's antagonistic effects even when coregulator expression is altered. nih.govnih.gov

Exploiting Dimerization for Enhanced Research Tool Development

The principle of dimerization is also being leveraged to create sophisticated tools for cancer research, enabling more precise investigation and delivery of therapeutic agents.

Creation of Multifunctional Dimeric Conjugates for Research Applications

Researchers are designing multifunctional conjugates that link a tamoxifen-like moiety, for ER targeting, to another active compound. This creates a single molecule with dual functions. One example is the development of dual-action Tam-Pt(IV) complexes, which combine a tamoxifen derivative with a platinum(IV) compound. rsc.org This conjugate is designed to target ER-positive cells via the tamoxifen portion and then deliver the cytotoxic platinum agent to the cell's DNA. rsc.org Such conjugates have shown the ability to reverse tamoxifen resistance in laboratory models, suggesting they can selectively deliver a cytotoxic payload to resistant tumor cells. rsc.org Another approach involves conjugating tamoxifen to antibodies, such as in a Herceptin-tamoxifen conjugate, to target cells that overexpress specific surface receptors like HER2, thereby enhancing delivery to multi-drug-resistant cancer cells. nih.gov These multifunctional molecules serve as powerful research tools to explore synergistic therapeutic strategies and mechanisms of drug delivery. rsc.orgnih.govnih.gov

Integration into Nanoformulations and Targeted Delivery Systems for Research Purposes

Nanotechnology offers a promising platform for improving the delivery of tamoxifen and related dimeric compounds for research applications. nih.govresearchgate.net Encapsulating tamoxifen within nanoformulations, such as polymeric nanoparticles (e.g., PLGA-based) or solid lipid nanoparticles (SLNs), can enhance its bioavailability, protect it from enzymatic degradation, and allow for targeted delivery. nih.govpharmtech.com

These nanosystems can be engineered to exploit the tumor microenvironment for passive targeting through the enhanced permeability and retention (EPR) effect, where the leaky blood vessels around a tumor allow nanoparticles to accumulate. nih.govresearchgate.net For active targeting, the surface of these nanoparticles can be decorated with ligands, such as antibodies, that bind to specific receptors overexpressed on cancer cells. nih.gov Research has demonstrated that tamoxifen-loaded nanoparticles can achieve higher intracellular drug concentrations and greater cytotoxicity in cancer cells compared to the free drug, providing a valuable tool for studying targeted drug efficacy and overcoming resistance in preclinical models. nih.govpharmtech.com

| Nanoformulation Type | Key Features | Research Application |

|---|---|---|

| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable; allows for sustained drug release. nih.gov | Studying enhanced cytotoxicity and bioavailability of tamoxifen in cancer cell lines. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based matrix; improves internalization of hydrophobic drugs like tamoxifen. pharmtech.com | Evaluating improved drug internalization and cytotoxic activity against MCF-7 cells. pharmtech.com |

| Antibody-Conjugated Nanoparticles | Surface functionalized with antibodies (e.g., Herceptin) for active targeting. nih.gov | Investigating targeted delivery to HER2-overexpressing, multi-drug-resistant breast cancer cells. nih.gov |

Fundamental Research into Novel Dimerization-Dependent Pathways and Targets